An In-depth Technical Guide to 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The benzotriazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, particularly fluorine, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]
This guide focuses on 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole , a halogenated benzotriazole derivative of increasing interest. The presence of two fluorine atoms on the benzene ring, combined with a bromine atom, offers a unique electronic profile and a versatile handle for synthetic diversification. The bromine atom at the 6-position serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This strategic functionalization is a key step in the synthesis of complex molecules for drug discovery and development.[5]
This document provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the expected reactivity of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, offering a foundational resource for researchers working with this promising building block.
PART 1: Physicochemical and Spectroscopic Profile
While extensive experimental data for 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole is not widely available in public literature, we can compile its fundamental properties and predict its spectroscopic characteristics based on its structure and data from analogous compounds.
Core Chemical Properties
| Property | Value / Information | Source |
| CAS Number | 1381944-47-3 | [6][7] |
| Molecular Formula | C₆H₂BrF₂N₃ | [6] |
| Molecular Weight | 234.00 g/mol | [6] |
| Appearance | Predicted to be a white to off-white solid. | General knowledge |
| Melting Point | Not experimentally reported. Expected to be a solid with a defined melting point. | - |
| Boiling Point | Not experimentally reported. | - |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and THF. | General knowledge |
| Storage | Recommended storage at 2-8°C for short-term and -20°C for long-term. | Supplier Data |
Predicted Spectroscopic Data
Definitive spectral data should be obtained from the supplier or through experimental analysis. However, the following provides an expert prediction of the key features expected in the NMR spectra.
-
¹H NMR: The spectrum is expected to be simple, showing a single, broad singlet in the aromatic region (likely > 8.0 ppm) corresponding to the C7-H proton. The N-H proton of the triazole ring will likely appear as a very broad singlet at a higher chemical shift, and its position may vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will be more complex due to the various carbon environments and C-F coupling.
-
Carbons directly attached to fluorine (C4, C5) will appear as doublets with large coupling constants (¹JCF).
-
Carbons adjacent to the fluorinated carbons (C3a, C6, C7a) will show smaller couplings (²JCF or ³JCF).
-
The carbon attached to bromine (C6) will likely be shifted upfield due to the "heavy atom effect".[8]
-
-
¹⁹F NMR: This spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at C4 and C5. These signals will likely appear as doublets due to coupling to each other and may exhibit further smaller couplings to the C7-H proton.
PART 2: Synthesis and Purification
A robust and widely applicable method for the synthesis of benzotriazoles involves the diazotization of an ortho-phenylenediamine precursor.[5] For the synthesis of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, the logical starting material is 3-Bromo-4,5-difluoro-1,2-diaminobenzene . While the direct synthesis of this specific diamine is not detailed, a plausible route would start from the commercially available 3-Bromo-4,5-difluoroaniline .
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole.
Representative Experimental Protocol: Synthesis of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
This protocol is a representative procedure based on established methods for benzotriazole synthesis.[5] Optimization will be necessary for yield and purity.
Step 1: Synthesis of the Diamine Precursor (Illustrative)
-
Nitration: Carefully add 3-Bromo-4,5-difluoroaniline to a cold mixture of concentrated sulfuric acid and nitric acid. The regioselectivity of nitration will be directed by the existing substituents.
-
Reduction: The resulting nitroaniline is then reduced to the corresponding diamine. This can be achieved using various methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).
Step 2: Diazotization and Cyclization
-
Dissolution: Dissolve the synthesized 3-Bromo-4,5-difluoro-1,2-diaminobenzene in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The formation of a diazonium salt intermediate is critical. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at low temperature for a period, then warm to room temperature. The intramolecular cyclization of the diazonium intermediate onto the adjacent amino group forms the benzotriazole ring.
-
Isolation: Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
PART 3: Reactivity and Synthetic Applications
The synthetic utility of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole lies in the reactivity of the bromine substituent, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O bonds, providing access to a diverse library of functionalized benzotriazole derivatives.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[9][10] The bromine at the 6-position of the benzotriazole is expected to readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (1.0 equiv.), the desired aryl or alkyl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines.[11][12][13][14] This reaction is crucial for introducing amine functionalities, which are prevalent in many bioactive molecules.
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench carefully with water or saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole represents a highly valuable and versatile building block for medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine for cross-coupling and two electron-withdrawing fluorine atoms to modulate molecular properties—makes it an attractive starting point for the synthesis of novel compounds. While specific experimental data for this compound is not yet prevalent in the literature, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, we anticipate that 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole will become an increasingly important tool for synthetic chemists. Further research to fully characterize this compound and explore its reactivity in a broader range of transformations is highly encouraged.
References
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Barl, N. M., & Bermejo, J. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Journal of Combinatorial Chemistry, 9(6), 1114–1137. [Link]
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Various Authors. (2025). Benzotriazole in Medicinal Chemistry. ResearchGate. [Link]
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Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963708. [Link]
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CRO SPLENDID LAB. 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole. [Link]
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Various Authors. (2025). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles. ResearchGate. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. [Link]
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El-Faham, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 1337-1348. [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
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Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(3), 1568-1572. [Link]
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Not Voodoo. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wang, Y., et al. (2017). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. Chemical Science, 8(5), 3795-3800. [Link]
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